![molecular formula C19H18FN3O2S B2577037 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1207057-57-5](/img/structure/B2577037.png)
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
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Overview
Description
The compound appears to contain an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. It also has a thioacetamide group and is substituted with 4-fluorophenyl and 4-methoxyphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups around the imidazole ring. The presence of the fluorophenyl and methoxyphenyl groups could potentially influence the compound’s overall shape and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl and methoxyphenyl groups could potentially influence its solubility, stability, and other properties .Scientific Research Applications
Radiolabeling for PET Imaging
One notable application of imidazopyridine- and purine-thioacetamide derivatives, which are structurally related to 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide, is in the synthesis of carbon-11-labeled compounds for positron emission tomography (PET) imaging. These derivatives have been prepared for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), highlighting their potential in medical diagnostic applications (Gao, Wang, & Zheng, 2016).
Analytical Method Development
Another application lies in the analytical detection of herbicides and their degradation products in natural water. While not directly related to the specific chemical structure of interest, research on similar fluorophenyl compounds contributes to environmental monitoring and safety assessments, demonstrating the versatility of fluorophenyl-based compounds in analytical chemistry (Zimmerman, Schneider, & Thurman, 2002).
Novel Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a partial structural similarity with the compound of interest, showcases their potential as novel antipsychotic agents. These compounds, characterized by their interaction with specific neural pathways without binding to dopamine receptors, represent a new avenue for psychiatric medication development (Wise et al., 1987).
Peripheral Benzodiazepine Receptor Imaging
Additionally, substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, similar in structural complexity to the compound , have been developed for imaging peripheral benzodiazepine receptors (PBRs). These studies highlight the role of such compounds in researching neurodegenerative disorders through PET imaging, further underscoring the medical imaging applications of complex organic molecules (Fookes et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-21-18(24)12-26-19-22-11-17(13-3-9-16(25-2)10-4-13)23(19)15-7-5-14(20)6-8-15/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQJJGAMDFDWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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